1-Aminohomopiperidine

Beschreibung

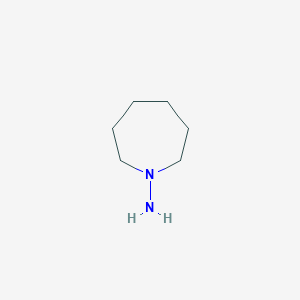

Structure

3D Structure

Eigenschaften

IUPAC Name |

azepan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-8-5-3-1-2-4-6-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKOURNNQREPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073358 | |

| Record name | 1H-Azepin-1-amine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [MSDSonline] | |

| Record name | 1,1-Hexamethylenehydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5906-35-4 | |

| Record name | 1-Aminohomopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5906-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepin-1-amine, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminohomopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Azepin-1-amine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazepin-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOHEXAMETHYLENEIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6ST24BC3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminopiperidine: Synthesis, Applications, and Handling

A Note on Nomenclature: While the topic requested was "1-Aminohomopiperidine," our comprehensive analysis of chemical databases, supplier catalogs, and the scientific literature indicates that the compound of significant research and commercial interest is 1-Aminopiperidine . Homopiperidine (hexamethyleneimine) contains a seven-membered ring, whereas piperidine possesses a six-membered ring. This guide will focus on the latter, 1-Aminopiperidine (CAS No. 2213-43-6), which is the compound widely utilized in the applications described herein.

Core Identification and Chemical Profile

1-Aminopiperidine is a versatile primary amine and a cyclic hydrazine derivative. Its unique structure, featuring a nucleophilic terminal nitrogen atom attached to a saturated heterocyclic ring, makes it a valuable and reactive building block in synthetic chemistry.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 2213-43-6[1][2][3] |

| IUPAC Name | piperidin-1-amine[1][4] |

| Molecular Formula | C₅H₁₂N₂[1][2][5] |

| Molecular Weight | 100.16 g/mol [1][2][3] |

| Common Synonyms | N-Aminopiperidine, Piperidin-1-ylamine, Pentamethylenehydrazine[1][2][3] |

| InChI Key | LWMPFIOTEAXAGV-UHFFFAOYSA-N[1][2] |

| SMILES | NN1CCCCC1[4] |

Physicochemical Properties: A Foundation for Application

Understanding the physical properties of 1-Aminopiperidine is critical for its appropriate handling, storage, and use in experimental design. It is a flammable liquid with a distinct profile that dictates its laboratory requirements.

Table 2: Key Physicochemical Data

| Property | Value & Conditions | Source |

| Appearance | Colorless to slightly yellow clear liquid | [1][5] |

| Boiling Point | 146 °C (at 730 mmHg) | [2][5] |

| Density | 0.928 g/mL (at 25 °C) | [2] |

| Refractive Index | n20/D 1.475 | [2] |

| Flash Point | 36 °C / 96.8 °F (closed cup) | [2][3] |

| Purity (Typical) | ≥ 97% (GC) | [5] |

Synthesis Pathway: Electrophilic Amination of Piperidine

From a synthetic chemist's perspective, the formation of the N-N bond in 1-Aminopiperidine is the key transformation. A prevalent and scalable method involves the electrophilic amination of piperidine using hydroxylamine-O-sulfonic acid (HOS).

Causality and Mechanistic Insight

The choice of reagents is deliberate. Piperidine, a secondary amine, acts as the nucleophile. However, to facilitate the reaction, it is typically treated with a strong base (e.g., sodium hydroxide) to ensure it is deprotonated and thus maximally nucleophilic. Hydroxylamine-O-sulfonic acid serves as a robust electrophilic aminating agent—the sulfonic acid group is an excellent leaving group, facilitating the transfer of the -NH₂ moiety to the piperidine nitrogen. The reaction temperature and rate of addition are carefully controlled to manage the exothermic nature of the reaction and to minimize the formation of side products.

Protocol: Synthesis from Piperidine and HOS

This protocol is based on established industrial methods.[6]

-

Vessel Preparation: An appropriate reaction vessel is charged with a concentrated aqueous alkaline solution of piperidine. For example, piperidine and sodium hydroxide in water.[6]

-

Temperature Control: The solution is cooled to maintain a temperature range of 0-7 °C. This is critical for controlling the reaction exotherm.

-

Reagent Addition: A freshly prepared aqueous solution of Hydroxylamine-O-sulfonic acid (HOS) is added to the piperidine solution in a slow, stepwise manner over a period of 1 to 4 hours.[6] A cumulative molar ratio of piperidine to HOS of at least 2:1 is recommended to drive the reaction to completion.[6]

-

Reaction: The mixture is stirred slowly for approximately 4 hours while maintaining the low temperature.[6]

-

Workup: Any precipitate that forms is removed by filtration. The resulting liquid, containing the desired 1-aminopiperidine, is then carried forward for purification, typically through distillation.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 1-Aminopiperidine.

Core Applications in Scientific Research and Development

1-Aminopiperidine is not an end product in itself but rather a critical intermediate. Its value lies in its ability to introduce the piperidine-amine scaffold into larger, more complex molecules, thereby modulating their biological activity and physical properties.

-

Pharmaceutical Development: This is the most prominent area of application. The piperidine moiety is a well-established pharmacophore present in numerous approved drugs. 1-Aminopiperidine serves as a key building block in the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[5] A notable example is its use as a reactant in the synthesis of CB1 cannabinoid receptor ligands, which are investigated for various therapeutic applications.[3][7] The incorporation of this scaffold can enhance solubility, bioavailability, and receptor binding affinity.[5]

-

Organic Synthesis: In a broader context, it is a versatile reagent for constructing complex molecular architectures.[5] It is frequently used to prepare hydrazones and phosphorus(V) hydrazides, which are themselves important intermediates in various synthetic pathways.[2][3][7]

-

Agrochemical Formulations: The compound is utilized in the development of more effective pesticides and herbicides. Its structural features can help improve the bioavailability and efficacy of the active ingredients in these formulations.[5]

-

Materials Science: In polymer chemistry, 1-Aminopiperidine can be used as a monomer or building block to create specialty polymers with unique properties suitable for advanced coatings and adhesives.[5]

Visualization: Application Domains

Caption: Key application areas for 1-Aminopiperidine.

Safety, Handling, and Storage: A Self-Validating Protocol

Trustworthiness in the lab begins with safety. The protocols for handling 1-Aminopiperidine are dictated by its chemical hazards, which include flammability and potential corrosivity.

Hazard Identification

Table 3: GHS Hazard Classifications

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapor[1][3] |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation[1][3] |

| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation[3] |

| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage (Reported by a minority of suppliers)[1] |

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle 1-Aminopiperidine inside a certified chemical fume hood to ensure adequate ventilation and to avoid inhalation of vapors.[8][9] The work area must be equipped with an eyewash station and a safety shower in close proximity.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields and a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. A lab coat or chemical-resistant apron is mandatory.[9]

-

Respiratory Protection: If engineering controls are insufficient, use a respirator with a suitable filter, such as a type ABEK (EN14387) filter cartridge.[3][7]

-

-

Handling Procedures:

-

Ignition Sources: This compound is flammable with a flash point of 36 °C. Keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[8][9][10] Use non-sparking tools and explosion-proof equipment.[9][10]

-

Electrostatic Discharge: Take precautionary measures to prevent the buildup of electrostatic charge. Ensure containers and equipment are properly grounded and bonded.[8][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

-

-

Storage:

-

Container: Keep the container tightly closed and properly labeled.[8][9] Containers that have been opened must be carefully resealed and kept upright.[8]

-

Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[8][9] For long-term stability, some suppliers recommend storage in a freezer under an inert atmosphere.[2]

-

-

Spill & Disposal:

References

- 1. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aminopiperidine | 2213-43-6 [chemicalbook.com]

- 3. 1-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Aminopiperidine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 7. 1-氨基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 1-Aminohomopiperidine for Novel Research

Foreword: The Strategic Value of 1-Aminohomopiperidine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Saturated nitrogen-containing heterocycles are privileged structures due to their favorable physicochemical properties, including improved solubility and metabolic stability, and their ability to present pharmacophoric elements in a defined three-dimensional space. Among these, the azepane (homopiperidine) ring system has garnered significant attention for its conformational flexibility, which allows for optimal interactions with a variety of biological targets.[1]

This guide focuses on the synthesis of a particularly valuable, yet underexplored, derivative: this compound (also known as 1-aminoazepane). The introduction of an exocyclic amino group at the N1 position of the azepane ring creates a unique 1,1-disubstituted hydrazine moiety. This functional group serves as a versatile synthetic handle for the construction of diverse molecular architectures, enabling researchers to explore novel chemical space and develop next-generation therapeutics.[2] This document provides a comprehensive overview of the synthesis, characterization, and applications of this compound, designed to empower researchers, scientists, and drug development professionals in their quest for innovative molecular entities.

I. Synthetic Strategies: Navigating the Path to this compound

The synthesis of cyclic hydrazines, particularly N-aminoheterocycles, presents unique challenges due to the potential for over-alkylation and side reactions.[3] Several strategies can be envisioned for the construction of the this compound scaffold, each with its own set of advantages and considerations.

A. Cyclization of Acyclic Precursors: The Alkylation of Hydrazine

A direct and intuitive approach to this compound involves the double alkylation of hydrazine with a suitable 1,6-dielectrophile. This method leverages the nucleophilicity of the hydrazine nitrogens to form the seven-membered ring. The choice of the dihaloalkane is critical, with 1,6-dibromohexane and 1,6-dichlorohexane being the most common starting materials.

The primary challenge in this approach is controlling the selectivity of the reaction to favor the desired cyclic product over polymerization or the formation of other byproducts. The use of a high-dilution technique is often employed to promote intramolecular cyclization. Furthermore, the basicity of the reaction medium must be carefully controlled to facilitate the nucleophilic attack while minimizing side reactions.

Caption: Alkylation of hydrazine with a 1,6-dihalohexane to form this compound.

B. Transformation of Lactams: A Route from ε-Caprolactam

An alternative and often more controlled strategy involves the modification of a pre-existing seven-membered ring, namely ε-caprolactam, a readily available and inexpensive starting material.[4] This approach can proceed through several key intermediates.

One plausible pathway involves the N-amination of caprolactam to form N-amino-ε-caprolactam, followed by reduction of the amide carbonyl group. The N-amination can be achieved using various reagents, such as hydroxylamine-O-sulfonic acid. Subsequent reduction of the N-aminolactam can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions.

Another variation of this strategy is the conversion of ε-caprolactam to a thio- or oxo-lactam ether, which is more reactive towards nucleophilic attack by hydrazine, followed by reduction.

Caption: Synthesis of this compound from ε-caprolactam via an N-amino intermediate.

II. Detailed Experimental Protocol: Synthesis via Hydrazine Alkylation

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the alkylation of hydrazine with 1,6-dibromohexane. This method, while requiring careful control, is a fundamental and accessible approach for laboratory-scale synthesis.

Safety First: Handling Hydrazine and its Derivatives

Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[5] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Anhydrous hydrazine is also pyrophoric and should be handled with extreme caution under an inert atmosphere. For this protocol, hydrazine hydrate is used, which is less hazardous but still requires careful handling.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 25 mL | ~0.5 mol | Reagent grade |

| 1,6-Dibromohexane | 243.97 | 24.4 g | 0.1 mol | 97% |

| Sodium hydroxide (NaOH) | 40.00 | 16.0 g | 0.4 mol | 98% |

| Diethyl ether (anhydrous) | 74.12 | 500 mL | - | Reagent grade |

| Methanol | 32.04 | 250 mL | - | Reagent grade |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - | Reagent grade |

Experimental Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve hydrazine hydrate (25 mL) in methanol (200 mL).

-

Initiation of Reaction: Heat the solution to a gentle reflux.

-

Addition of Dihaloalkane: Add a solution of 1,6-dibromohexane (24.4 g) in methanol (50 mL) dropwise from the dropping funnel over a period of 2-3 hours. Maintain a steady reflux throughout the addition.

-

Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, carefully add a solution of sodium hydroxide (16.0 g) in 40 mL of water. Caution: This step is exothermic.

-

Extract the aqueous mixture with diethyl ether (5 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Remove the diethyl ether under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

III. Characterization and Quality Control: A Self-Validating System

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the azepane ring and the protons of the amino group. |

| ¹³C NMR | Resonances for the six unique carbon atoms of the homopiperidine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (114.19 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine, and C-H stretching and bending vibrations for the alkyl chain. |

Representative Mass Spectrum:

The electron ionization mass spectrum of this compound typically shows a molecular ion peak at m/z 114, along with characteristic fragmentation patterns resulting from the loss of the amino group and fragmentation of the azepane ring.

Caption: Simplified fragmentation pathway of this compound in mass spectrometry.

IV. Applications in Novel Research and Drug Development

The this compound scaffold is a valuable building block in the design of novel bioactive molecules. Its utility stems from the ability to readily derivatize the exocyclic amino group, allowing for the introduction of a wide range of substituents and the construction of diverse chemical libraries for high-throughput screening.

Key Application Areas:

-

Scaffold for Bioactive Compounds: The azepane ring is a common motif in many biologically active compounds, and the 1-amino group provides a convenient point of attachment for pharmacophoric groups.[1]

-

Synthesis of Novel Heterocycles: The hydrazine functionality can be used to construct a variety of other heterocyclic systems, such as pyrazoles and pyridazines, through condensation reactions with dicarbonyl compounds.

-

Linker Chemistry: In the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), the this compound moiety can serve as a flexible and synthetically tractable linker.

-

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, this compound can be used as a fragment in screening campaigns to identify initial binding interactions with a target protein.

The exploration of this compound and its derivatives is an active area of research, with the potential to yield novel drug candidates for a wide range of therapeutic targets.

V. Conclusion: A Versatile Tool for Chemical Innovation

This guide has provided a comprehensive overview of the synthesis, characterization, and applications of this compound. By offering a detailed experimental protocol and highlighting the strategic importance of this scaffold, we aim to facilitate its broader adoption within the research and drug development community. The unique chemical properties and synthetic versatility of this compound make it a powerful tool for the exploration of novel chemical space and the design of next-generation therapeutics. As our understanding of disease biology continues to evolve, the demand for innovative molecular building blocks like this compound will undoubtedly continue to grow.

References

- 1. US4168278A - Method for the preparation of aminoamides employing ε-caprolactam - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 5. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-aminopiperidine, a versatile heterocyclic building block crucial in synthetic and medicinal chemistry. This document addresses the nomenclature clarification between the requested "1-aminohomopiperidine" and the scientifically documented 1-aminopiperidine. It details the fundamental physicochemical properties, established synthesis protocols, and significant applications of 1-aminopiperidine, with a particular focus on its role as a precursor in the development of novel therapeutic agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

A Note on Nomenclature: this compound vs. 1-Aminopiperidine

Initial research for "this compound" did not yield data from established chemical databases. In systematic chemical nomenclature, the prefix "homo-" typically signifies the addition of a methylene (-CH₂) group into a parent ring structure. Therefore, "homopiperidine" refers to azepane, a seven-membered heterocyclic amine. Consequently, "this compound" would systematically be named 1-aminoazepane.

However, 1-aminoazepane is not a commonly cataloged or commercially available reagent. In contrast, scientific literature and chemical supplier databases consistently point to 1-aminopiperidine as a well-documented and widely used compound. Given this, the following guide will focus exclusively on the properties and applications of 1-aminopiperidine, the six-membered ring analogue, which is the likely compound of interest for research and development.

Core Compound Identification and Properties

1-Aminopiperidine is a primary amine attached to the nitrogen atom of a piperidine ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | piperidin-1-amine | PubChem[1] |

| Synonyms | N-Aminopiperidine, Pentamethylenehydrazine | Sigma-Aldrich, ChemicalBook[2] |

| CAS Number | 2213-43-6 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₅H₁₂N₂ | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1], Sigma-Aldrich |

| Monoisotopic Mass | 100.100048391 Da | PubChem[1] |

Physicochemical Data:

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or powder/crystals | PubChem[1], ChemicalBook[2] |

| Boiling Point | 146 °C at 730 mmHg | Sigma-Aldrich |

| Density | 0.928 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.475 | Sigma-Aldrich |

| Flash Point | 36 °C (96.8 °F) - closed cup | Sigma-Aldrich |

| pKa | 8.19 ± 0.20 (Predicted) | ChemicalBook[2] |

Synthesis of 1-Aminopiperidine

The synthesis of 1-aminopiperidine is a critical process for ensuring its availability for research and industrial applications. The most common and well-documented laboratory and industrial-scale synthesis involves the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium.

Causality in Synthesis Protocol Design:

The choice of reagents and reaction conditions is dictated by the need to control the nucleophilic attack of piperidine on HOSA while minimizing side reactions.

-

Alkaline Conditions: An alkaline environment, typically established with sodium hydroxide or potassium hydroxide, is crucial. It serves to deprotonate piperidine, enhancing its nucleophilicity. Furthermore, it neutralizes the sulfonic acid byproduct, driving the reaction to completion.

-

Temperature Control: The reaction is exothermic. Careful temperature regulation, often maintaining the reaction below 10 °C during the addition of HOSA, is essential to prevent degradation of the reactant and product and to ensure high conversion rates.[4]

-

Molar Ratio: A cumulative molar ratio of piperidine to HOSA of at least 2:1 is preferred.[4] This excess of piperidine helps to maximize the conversion of the limiting reagent (HOSA) and can simplify product isolation.

Experimental Protocol: Synthesis via HOSA

This protocol describes a self-validating system for producing 1-aminopiperidine, adapted from established industrial methods.[4]

Step 1: Preparation of Alkaline Piperidine Solution

-

In a jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, combine piperidine (e.g., 3.20 kmol), sodium hydroxide (e.g., 3.20 kmol), and water (e.g., 1.99 kmol).

-

Chill the mixture to below 7 °C using a circulating chiller.

Step 2: Preparation and Addition of HOSA

-

Freshly prepare an aqueous solution of hydroxylamine-O-sulfonic acid (HOSA).

-

Add the HOSA solution dropwise to the chilled piperidine mixture over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[4]

Step 3: Reaction and Workup

-

After the addition is complete, allow the mixture to stir slowly for an additional 4 hours, maintaining the cool temperature.

-

Filter off any precipitate that forms.

-

The resulting liquid contains the desired 1-aminopiperidine. Further purification can be achieved by distillation under reduced pressure.

Caption: Synthesis Workflow for 1-Aminopiperidine

Applications in Drug Development and Organic Synthesis

1-Aminopiperidine is not typically a pharmacologically active agent itself.[3] Its value lies in its role as a versatile precursor and building block for synthesizing complex bioactive molecules.[3][5] The presence of a reactive primary amine on a stable heterocyclic scaffold allows for its efficient incorporation into larger molecular frameworks.

Key Application Areas:

-

Cannabinoid Receptor Ligands: It is a key reactant in the synthesis of ligands for the CB1 cannabinoid receptor. These molecules are under investigation for their therapeutic potential in treating pain, inflammation, and various neurological disorders.[3]

-

Hydrazone Derivatives: The amino group can readily react with aldehydes and ketones to form hydrazones. These functional groups are important in medicinal chemistry for creating compounds with a wide range of biological activities.[3]

-

Tetrahydronaphthalene Derivatives: 1-Aminopiperidine is used to synthesize tetrahydronaphthalene derivatives that have been shown to affect cellular processes like proliferation and nitric oxide production in macrophages, indicating potential applications in immunology and inflammation research.

-

General Organic Synthesis: Beyond specific therapeutic targets, it serves as a reagent for creating phosphorus(V) hydrazines and can be used to prepare N-1-piperidinylformamide.[2][5] Its utility as a building block is recognized in the broader field of organic chemistry research for exploring new synthetic pathways and reaction mechanisms.[3]

Caption: Key Application Areas of 1-Aminopiperidine

Safety and Handling

As a reactive chemical, proper handling of 1-aminopiperidine is imperative for laboratory safety.

-

GHS Hazard Classification: The compound is classified as a flammable liquid and vapor (H226).[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some reports indicate it may cause severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[2] For long-term storage, keeping it in a freezer at or below -20°C is recommended.[2]

-

Transport: 1-Aminopiperidine is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3]

Conclusion

1-Aminopiperidine is a foundational building block in modern synthetic chemistry with significant implications for drug discovery and development. Its well-defined physicochemical properties and established synthesis protocols make it a reliable and versatile reagent. By understanding its reactivity and leveraging its structural features, researchers can continue to develop novel molecules with therapeutic potential across a spectrum of diseases. This guide provides the core technical knowledge necessary for the safe and effective utilization of 1-aminopiperidine in a professional research setting.

References

A Theoretical and Computational Guide to the Structural Elucidation of 1-Aminohomopiperidine

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to characterize the structure of 1-aminohomopiperidine (1-AHP). As a saturated N-heterocycle, the conformational flexibility and electronic properties of 1-AHP are critical to its function as a molecular scaffold in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causal scientific reasoning behind the selection of computational protocols. This guide details the application of Density Functional Theory (DFT) for conformational analysis, vibrational spectroscopy, and the prediction of electronic and NMR properties, establishing a self-validating framework where computational results can be directly correlated with experimental data.

Introduction: The Significance of this compound and the Role of Theoretical Chemistry

This compound, also known as N-aminohomopiperidine or 1-aminoazacycloheptane, is a seven-membered saturated heterocycle. Its parent ring structure, homopiperidine (hexamethyleneimine), is a prevalent motif in pharmacologically active compounds. The addition of an exocyclic amino group at the nitrogen atom (N1) introduces unique structural and electronic features, including a site for further functionalization and potential for intramolecular interactions that dictate its three-dimensional shape. Understanding this structure is paramount for designing novel therapeutics, as molecular conformation directly governs binding affinity to biological targets.

While experimental techniques like X-ray crystallography and NMR spectroscopy are powerful, they provide either a static solid-state picture or an averaged solution-state view. Theoretical studies, primarily through quantum chemical calculations, offer a crucial complementary perspective. They allow us to map the entire potential energy surface, identify all stable conformers, predict their relative populations, and understand the electronic factors governing their stability and reactivity at an atomistic level.[1] This in silico approach is indispensable for rational drug design, enabling the prediction of molecular properties before undertaking costly and time-consuming synthesis.[2]

The Computational Cornerstone: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency. Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, making it suitable for analyzing electronic properties. It is less computationally demanding than high-level wavefunction-based methods while providing highly reliable results for geometries, vibrational frequencies, and electronic structure.

Causality of Method Selection:

-

Functional: The B3LYP hybrid functional is a proven workhorse for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which is critical for correcting the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of thermochemistry and barrier heights.

-

Basis Set: The 6-311++G(d,p) basis set is chosen for its robustness. This is a triple-zeta basis set, providing flexibility for the valence electrons to be described accurately. The ++ diffuse functions are essential for describing lone pairs and potential weak non-covalent interactions, such as intramolecular hydrogen bonds, which may be present in 1-AHP. The (d,p) polarization functions allow for anisotropy in the electron distribution, which is necessary to correctly model the bonding in a non-planar ring system.[3][4][5]

Mapping the Conformational Landscape

The seven-membered ring of 1-AHP is highly flexible and can adopt several low-energy conformations (e.g., chair, boat, twist-chair). Identifying the global minimum energy structure and other accessible conformers is the foundational step of any theoretical analysis.

Experimental Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search (Rationale): To avoid optimizing to a local minimum instead of the true global minimum, a systematic or stochastic search of the conformational space is necessary. A common approach is a redundant coordinate scan, systematically rotating key dihedral angles (e.g., C-C-C-C and C-N-C-C) to generate a wide range of starting geometries.

-

Geometry Optimization (Rationale): Each generated structure is then fully optimized without constraints. This process systematically alters the coordinates of each atom to find the nearest stationary point on the potential energy surface. The B3LYP/6-311++G(d,p) level of theory is used for this step.

-

Frequency Calculation & Verification (Self-Validation): A vibrational frequency calculation must be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which should be discarded or used to find connecting minima.

-

Energy Analysis: The final electronic energies (including zero-point vibrational energy correction) of all confirmed minima are compared to identify the global minimum and determine the relative stability of all other conformers.

Visualization: Conformational Analysis Workflow

Caption: Workflow for identifying stable conformers of this compound.

Data Presentation: Relative Energies of 1-AHP Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Twist-Chair (Global Min.) | C1 | 0.00 | 0.00 |

| Chair | Cs | 1.25 | 1.30 |

| Twist-Boat | C2 | 2.80 | 2.75 |

| Boat | Cs | 4.50 | 4.65 |

| Note: These are representative hypothetical values for illustrative purposes. Actual calculations would provide precise energies. |

Probing the Global Minimum: In-Depth Quantum Chemical Analysis

Once the global minimum energy conformer is identified, a suite of calculations is performed to understand its intrinsic properties.

4.1 Vibrational Analysis (Simulated IR/Raman Spectra)

Frequency calculations not only confirm energy minima but also provide the harmonic vibrational frequencies that correspond to molecular motions (stretching, bending, twisting). These computed frequencies can be directly compared to experimental FT-IR and FT-Raman spectra, serving as a powerful tool for structural validation.

Protocol: Vibrational Spectrum Simulation

-

Calculation: Use the optimized global minimum structure from the previous step. Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Scaling (Self-Validation): DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections. It is standard practice to apply an empirical scaling factor (typically ~0.96-0.98 for B3LYP) to the computed frequencies for better agreement with experimental data.[6]

-

Assignment: Analyze the atomic displacements (eigenvectors) for each vibrational mode to assign them to specific functional groups (e.g., N-H stretch, CH₂ scissoring, ring deformation). This is often aided by visualization software and Potential Energy Distribution (PED) analysis.[6]

4.2 Electronic Structure and Chemical Reactivity

The distribution of electrons in a molecule dictates its reactivity. DFT provides several tools to analyze this distribution.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity.[7][8][9]

-

Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the electrostatic potential on the electron density surface. It provides an intuitive guide to reactive sites. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[2][10][11] For 1-AHP, the lone pairs on the nitrogen atoms are expected to be regions of strong negative potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into a simple Lewis structure picture of localized bonds and lone pairs.[12][13][14] Its key advantage is the ability to quantify delocalization effects through second-order perturbation theory.[15] This analysis can reveal stabilizing interactions, such as hyperconjugation (e.g., donation from a C-H sigma bond into an adjacent empty C-N sigma* antibond) or intramolecular hydrogen bonding, providing a quantitative energetic measure of these effects.[5]

Visualization: Logic of Electronic Property Analysis

Caption: Deriving reactivity and stability insights from the optimized wavefunction.

Simulating Spectroscopic Signatures for Experimental Validation

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to confirm or elucidate experimentally determined structures.

5.1 NMR Spectroscopy (1H and 13C Chemical Shifts)

Theoretical NMR calculations are invaluable for assigning complex spectra, especially for conformationally flexible molecules where signals may be averaged.

Protocol: GIAO NMR Chemical Shift Calculation

-

Structure Preparation: Use the B3LYP/6-311++G(d,p) optimized geometry of 1-AHP. A separate optimization of a reference compound, Tetramethylsilane (TMS), must also be performed at the identical level of theory.

-

GIAO Calculation (Rationale): The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating isotropic magnetic shielding tensors (σ).[16][17] This calculation should be run for both 1-AHP and TMS.

-

Solvent Effects: Since NMR is typically performed in solution, it is crucial to include a solvent model. An implicit solvent model like the Polarizable Continuum Model (PCM) is often sufficient and computationally efficient.

-

Chemical Shift Calculation (Self-Validation): The absolute shielding tensors are not directly comparable to experimental data. The calculated chemical shift (δ) is obtained by subtracting the calculated shielding tensor of the nucleus of interest from the shielding tensor of the reference compound: δcalc = σTMS - σsample[18]

-

Data Correlation: The calculated chemical shifts (δcalc) are then tabulated and compared with experimental values. A strong linear correlation validates the computed structure.

Data Presentation: Calculated vs. Experimental NMR Shifts

| Atom | Calculated 13C Shift (ppm) | Experimental 13C Shift (ppm) |

| C2/C7 | 48.5 | 48.2 |

| C3/C6 | 27.8 | 27.5 |

| C4/C5 | 26.1 | 25.9 |

| Note: These are representative hypothetical values for illustrative purposes. |

5.2 UV-Visible Spectroscopy

While 1-AHP, being a saturated amine, is not expected to have strong absorptions in the standard UV-Vis range, theoretical calculations can predict its electronic transitions in the vacuum UV region.

Protocol: TD-DFT Calculation for Electronic Transitions

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excited states.[19][20]

-

Calculation: Using the optimized ground-state geometry, a TD-DFT calculation (e.g., requesting the first 10 singlet excited states) is performed at the same B3LYP/6-311++G(d,p) level, often including a PCM solvent model.[21][22]

-

Analysis: The output provides the excitation energies (which can be converted to wavelength, λmax), the oscillator strengths (f), which indicate the intensity of the transition, and the molecular orbitals involved in the transition (e.g., n → σ*).[23]

Conclusion

The theoretical study of this compound through a structured, multi-faceted computational approach provides a comprehensive understanding of its molecular structure, stability, and potential reactivity. By systematically mapping the conformational landscape and employing a suite of quantum chemical analyses—from vibrational and electronic properties to simulated NMR spectra—we can build a highly detailed and validated molecular model. This synergy between in silico prediction and experimental validation is a cornerstone of modern chemical research and is particularly powerful in the field of drug discovery, where a deep, atomistic understanding of molecular scaffolds like 1-AHP is essential for rational design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. ias.ac.in [ias.ac.in]

- 5. iosrjournals.org [iosrjournals.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 8. ossila.com [ossila.com]

- 9. irjweb.com [irjweb.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NBO [cup.uni-muenchen.de]

- 13. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 23. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Aminopiperidine

An In-depth Technical Guide to 1-Aminopiperidine: Properties, Synthesis, and Applications

Introduction

1-Aminopiperidine, a cyclic hydrazine derivative, is a pivotal building block in modern organic and medicinal chemistry.[1] Its structure, featuring a piperidine ring with a primary amino group attached to the nitrogen atom, imparts a unique combination of reactivity and conformational properties. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core physical and chemical properties, synthesis, reactivity, and applications of 1-aminopiperidine. As a versatile intermediate, it plays a crucial role in the synthesis of a wide array of pharmaceuticals and agrochemicals, often serving to enhance properties like solubility and bioavailability in target molecules.[1]

Core Chemical and Physical Properties

1-Aminopiperidine is typically a colorless to slightly yellow clear liquid under standard conditions.[1][2] The presence of the N-amino group significantly influences its physical and chemical characteristics compared to its parent heterocycle, piperidine.

Physicochemical Data Summary

The fundamental properties of 1-aminopiperidine are summarized in the table below for quick reference. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification techniques.

| Property | Value | Source(s) |

| CAS Number | 2213-43-6 | [1][3][4][5] |

| Molecular Formula | C₅H₁₂N₂ | [1][2][4][5] |

| Molecular Weight | 100.16 g/mol | [2][5][6] |

| Appearance | Colorless to slightly yellow clear liquid | [1][7] |

| Boiling Point | 146 °C (at 730 mmHg) | [4][6] |

| Density | 0.928 g/mL (at 25 °C) | [4][6] |

| Refractive Index (n²⁰/D) | 1.475 | [4][6] |

| Flash Point | 36 °C (96.8 °F) | |

| pKa (Predicted) | 8.19 ± 0.20 | [4][8] |

| IUPAC Name | piperidin-1-amine | [2] |

| SMILES | C1CCN(CC1)N | [2] |

| InChIKey | LWMPFIOTEAXAGV-UHFFFAOYSA-N | [2][4] |

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for the unambiguous identification and quality assessment of 1-aminopiperidine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on carbons adjacent to the ring nitrogen (C2 and C6) will appear as a multiplet, as will the protons at the C3, C4, and C5 positions. A distinct, often broad, singlet corresponding to the two protons of the primary amine (-NH₂) will also be present.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals for the piperidine ring carbons, corresponding to the C2/C6, C3/C5, and C4 positions due to the molecule's symmetry.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for N-H stretching vibrations characteristic of a primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the methylene groups will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 100.[9] The fragmentation pattern is a key identifier, with common fragments arising from the loss of the amino group or cleavage of the piperidine ring.[2]

Synthesis of 1-Aminopiperidine

The synthesis of 1-aminopiperidine is most commonly achieved through the amination of piperidine. One industrially relevant and efficient method involves the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium.[10][11] The careful control of stoichiometry and temperature is crucial for achieving high yield and purity.[10]

General Synthesis Workflow

The diagram below outlines the key stages in a typical synthesis of 1-aminopiperidine from piperidine and HOSA.

Detailed Experimental Protocol: Synthesis from Piperidine and HOSA

This protocol is a representative example based on established methods.[10]

-

Reactor Setup: Charge a suitable reaction vessel with water and sodium hydroxide pellets. Heat the mixture to 60-70 °C to ensure complete dissolution of the sodium hydroxide.

-

Piperidine Addition: Cool the caustic solution to approximately 50-60 °C and add piperidine. Stir for 15-20 minutes to form a homogeneous solution, then cool the mixture to the target reaction temperature, typically between 35-45 °C.[10] The use of excess piperidine (e.g., a piperidine to HOSA molar ratio of at least 2:1, preferably around 3:1) is critical to maximize the formation of the desired product and minimize side reactions.[10]

-

HOSA Addition: In a separate vessel, prepare a fresh aqueous solution of hydroxylamine-O-sulfonic acid.

-

Reaction Execution: Add the HOSA solution to the alkaline piperidine solution dropwise or in a controlled, stepwise fashion over a period of 1 to 4 hours.[10] The slow addition and rigorous temperature control are paramount to manage the exothermic nature of the reaction.

-

Work-up: Upon completion, perform several extractions with an aqueous sodium hydroxide solution. This step neutralizes any remaining acidic species and facilitates the separation of the organic phase from the aqueous phase.

-

Isolation: The desired product, 1-aminopiperidine, is recovered as a solution within the unreacted excess piperidine in the organic layer.[10]

-

Purification (Optional): If high purity is required, the 1-aminopiperidine can be isolated from the excess piperidine via fractional distillation under reduced pressure.

Chemical Reactivity and Key Reactions

The reactivity of 1-aminopiperidine is dominated by the nucleophilic primary amino group. This functionality makes it a valuable reactant for forming various chemical bonds and molecular scaffolds.

-

Hydrazone Formation: 1-Aminopiperidine readily reacts with aldehydes and ketones to form stable N-piperidinylhydrazones. This reaction is a cornerstone of its utility in dynamic covalent chemistry and the synthesis of complex molecules.[4][11]

-

Amide Bond Formation: It can be acylated by reacting with acid chlorides, anhydrides, or activated esters to form N-piperidinylamides.

-

Reductive Amination: The primary amine can participate in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form substituted hydrazines.

-

Metal Complex Formation: The lone pairs on both nitrogen atoms allow 1-aminopiperidine to act as a ligand, forming coordination complexes with various metals. For instance, it reacts with aluminum hydride and gallium hydride to form corresponding hydrazides.

Applications in Research and Drug Development

1-Aminopiperidine is not merely a chemical curiosity; it is a workhorse intermediate in the creation of high-value, biologically active molecules.[1] Its incorporation into a drug candidate can modulate physicochemical properties and receptor binding affinity.

Role as a Versatile Synthetic Building Block

The piperidine moiety is a common structural motif in many pharmaceuticals. 1-Aminopiperidine provides a direct and efficient entry point for introducing this scaffold or for using the exocyclic amine as a reactive handle for further elaboration.

Specific Pharmaceutical Applications

-

Cannabinoid Receptor Ligands: It is a key reactant in the synthesis of CB1 cannabinoid receptor ligands.[4][11] These compounds have been investigated for a range of therapeutic applications, including the treatment of obesity, pain, and neurological disorders.[1][12] For example, N-aminopiperidine hydrochloride is a crucial intermediate in the synthesis of Rimonabant, a known cannabinoid receptor antagonist.[12]

-

Enzyme Inhibitors: Derivatives of aminopiperidine have been explored as inhibitors for various enzymes. For instance, it has been noted for its ability to inhibit phospholipase A2, an enzyme implicated in inflammatory pathways.[11]

-

General Drug Scaffolds: The 4-aminopiperidine scaffold, a related structure, is found in numerous therapeutic agents. While distinct from 1-aminopiperidine, the synthetic strategies and biological importance of the piperidine ring are shared themes.[13]

Safety, Handling, and Storage

As a reactive chemical, 1-aminopiperidine must be handled with appropriate precautions.

-

Hazards: It is a flammable liquid and vapor.[3][14] It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][14] It may also cause respiratory irritation.[3][14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3] Use spark-proof tools and take precautionary measures against static discharge.[3][14]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3] Keep containers tightly closed. It is recommended to store in a freezer under an inert atmosphere for long-term stability.[4][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Conclusion

1-Aminopiperidine is a compound of significant utility in chemical synthesis and pharmaceutical development. Its well-defined physical properties, predictable reactivity centered on the N-amino group, and established synthetic routes make it an invaluable tool for chemists. From the creation of complex hydrazones to its role as a foundational piece in the architecture of potent CB1 receptor ligands, 1-aminopiperidine continues to be a key player in the advancement of organic chemistry and the discovery of new therapeutic agents. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 1-Aminopiperidine | 2213-43-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-Aminopiperidine 97 2213-43-6 [sigmaaldrich.com]

- 7. cphi-online.com [cphi-online.com]

- 8. chembk.com [chembk.com]

- 9. 1-Piperidinamine [webbook.nist.gov]

- 10. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 11. Buy 1-Aminopiperidine | 2213-43-6 [smolecule.com]

- 12. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 13. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.ca [fishersci.ca]

1-Aminohomopiperidine and its derivatives

An In-depth Technical Guide to 1-Aminohomopiperidine and its Derivatives

Abstract

The azepane (homopiperidine) scaffold is a seven-membered nitrogen heterocycle recognized for its significant role in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar and flexible conformation provides a unique structural advantage in the design of therapeutic agents with high potency and selectivity.[2] This guide focuses on a specific, functionalized variant: this compound (also known as N-amino-azepane or 1-amino-hexamethyleneimine). While less explored than its six-membered counterpart, 1-aminopiperidine, the this compound core represents a promising, sp³-rich building block for drug discovery.[3] The presence of a reactive N-amino group on the conformationally versatile azepane ring offers a powerful handle for chemical diversification. This document provides a comprehensive technical overview of the synthesis, derivatization, and potential applications of this compound, aimed at researchers and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The azepane ring system is a cornerstone of modern pharmacology. Its derivatives have demonstrated a vast range of biological activities, leading to their use in treatments for cancer, microbial infections, and Alzheimer's disease.[1][4] Unlike flat aromatic systems, the saturated, three-dimensional nature of the azepane scaffold allows for more precise and complex interactions with biological targets, often leading to improved selectivity and reduced off-target effects.[2] More than 20 FDA-approved drugs incorporate this motif, underscoring its therapeutic importance and validating it as a privileged scaffold in pharmaceutical development.[1] The introduction of an amino group directly onto the ring nitrogen to form this compound creates a cyclic hydrazine, a functional group that serves as both a versatile synthetic intermediate and a potential pharmacophore.

Physicochemical Properties of the Homopiperidine Core

Understanding the properties of the parent scaffold, homopiperidine (hexamethyleneimine), is essential before exploring its derivatives.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃N | [5][6] |

| Molecular Weight | 99.17 g/mol | [5][6] |

| Appearance | Clear, colorless to light yellow liquid | [6] |

| Boiling Point | 138 °C (at 749 mm Hg) | [5][7] |

| Density | ~0.88 g/mL at 25 °C | [5][7] |

| pKa | 11.07 (25 °C) | [6][7] |

| Solubility | Soluble in water | [6] |

Synthesis of the this compound Scaffold

While direct literature on the synthesis of this compound is sparse, established protocols for its lower homologue, 1-aminopiperidine, and general methods for cyclic hydrazine formation provide robust and logical synthetic blueprints.

Rationale for Synthetic Strategy

The primary challenge in synthesizing N-amino heterocycles is the controlled formation of the N-N bond. The two most chemically intuitive and validated approaches involve either N-amination of the pre-formed heterocycle or cyclization of a linear precursor containing a hydrazine moiety.

Proposed Synthetic Protocol 1: Cyclization of a Dihaloalkane with Hydrazine

This is one of the most direct methods, analogous to well-established procedures for 1-aminopiperidine.[8] The causality is straightforward: hydrazine acts as a dinucleophile, reacting with a linear 1,6-dihalohexane. The intramolecular cyclization is favored under dilute conditions to minimize polymerization.

Experimental Protocol:

-

Setup: In a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve hydrazine hydrate (e.g., 3 molar equivalents) in a suitable solvent like methanol.

-

Reaction: Heat the hydrazine solution to reflux. Add a solution of 1,6-dibromohexane (1 molar equivalent) in methanol dropwise from the dropping funnel over several hours. The slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Work-up: After the addition is complete, continue refluxing for 24 hours. Cool the reaction mixture and remove the methanol under reduced pressure.

-

Isolation: Basify the residue with a strong base solution (e.g., 40% NaOH) to deprotonate the resulting hydrobromide salt and liberate the free amine.

-

Extraction & Purification: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation.

Caption: Proposed synthesis of this compound via cyclization.

Proposed Synthetic Protocol 2: Direct N-Amination of Homopiperidine

This approach leverages the commercially available homopiperidine (hexamethyleneimine) ring. The key is the selection of an aminating agent. Hydroxylamine-O-sulfonic acid (HOS) is a proven reagent for this transformation with piperidine.[9]

Experimental Protocol:

-

Setup: Prepare a concentrated aqueous alkaline solution of homopiperidine (e.g., 2-3 molar equivalents) and a base like sodium hydroxide in a reaction vessel. The use of excess amine is crucial to maximize the yield of the desired product and minimize side reactions.

-

Amination: While maintaining the reaction temperature (e.g., 35-45 °C), slowly add a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid (HOS) (1 molar equivalent) over 2-3 hours.[9] Careful temperature control is necessary to manage the exothermicity of the reaction.

-

Reaction Completion: After the addition, continue stirring the mixture for several hours to ensure the reaction goes to completion.

-

Isolation and Purification: Isolate the this compound product through extraction with an organic solvent, followed by drying and purification via vacuum distillation, similar to the method described above.

Derivatization Strategies for Drug Discovery

The synthetic value of this compound lies in the reactivity of its N-amino group, which provides a versatile anchor point for building molecular diversity. The goal of derivatization is to systematically modify the core scaffold to explore the Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[1]

Caption: Workflow for derivatization and screening of this compound.

Acylation to Form Hydrazides

Reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields stable hydrazide derivatives. This is a fundamental reaction for library synthesis. The resulting amide bond is metabolically robust, and the R-group introduced can be varied widely to probe interactions with target proteins.

Reductive Amination

The N-amino group can undergo reductive amination with a wide range of aldehydes and ketones.[10] This reaction, typically mediated by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), forms a new C-N bond, yielding 1,1-disubstituted hydrazine derivatives. This strategy is highly effective for adding diverse and complex side chains to the scaffold.

Hydrazone Formation

Condensation with aldehydes or ketones under acidic or basic conditions forms hydrazone derivatives.[11] The resulting C=N double bond can be a key pharmacophoric element, or it can serve as an intermediate for further reactions, such as reduction to a substituted hydrazine.

Potential Applications in Medicinal Chemistry

The therapeutic potential of this compound derivatives can be inferred from the established biological activities of related azepane and cyclic hydrazine compounds.

-

Anticancer Agents: Numerous azepane-containing molecules exhibit potent anticancer activity.[1][12] By using this compound as a scaffold, novel derivatives can be designed to target kinases, protein-protein interactions, or other pathways implicated in cancer.

-

CNS Disorders: The conformational flexibility of the azepane ring is particularly advantageous for designing ligands for central nervous system (CNS) receptors.[2] Azepine derivatives are used as antipsychotics and antidepressants, and this compound derivatives could be explored for activity against targets like dopamine or serotonin receptors.

-

Antimicrobial Agents: There is a continuous need for new antimicrobial agents with novel mechanisms of action. The azepane core is a viable starting point for the development of new antibacterial or antifungal compounds.[1]

-

Enzyme Inhibitors: The cyclic hydrazine motif can interact with the active sites of various enzymes. For instance, 1-aminopiperidine is a building block for CB1 cannabinoid receptor ligands. Derivatives of this compound could be screened against enzyme classes such as proteases, kinases, or metabolic enzymes like α-glucosidase, where other azepane derivatives have shown activity.[1]

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile chemical scaffold that combines the proven pharmacological advantages of the azepane ring with the reactive potential of an N-amino group. While it remains a relatively underexplored building block, the clear synthetic pathways, based on robust and analogous chemical reactions, make it an attractive starting point for generating novel chemical libraries. The extensive precedent for bioactivity among azepane derivatives provides a strong rationale for investigating this compound-based compounds in a wide range of therapeutic areas. Future research should focus on the efficient, scalable synthesis of the core and the systematic exploration of its derivatives to unlock their full potential in the ongoing quest for new and effective medicines.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jopir.in [jopir.in]

- 3. Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hexamethyleneimine | 111-49-9 [chemicalbook.com]

- 6. Cas 111-49-9,Hexamethyleneimine | lookchem [lookchem.com]

- 7. 111-49-9 CAS MSDS (Hexamethyleneimine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Synthetic Utility of the N-Amino Group in 1-Aminohomopiperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Aminohomopiperidine (1-AHP), a seven-membered cyclic hydrazine, is a versatile building block in modern synthetic chemistry, particularly within pharmaceutical and materials science. Its unique structural feature—an exocyclic N-amino group attached to a flexible azepane ring—confers a distinct reactivity profile that differentiates it from simpler acyclic hydrazines or smaller ring systems like 1-aminopiperidine. This guide provides an in-depth analysis of the chemical behavior of the N-amino group, focusing on its nucleophilic character, its participation in redox reactions, and the strategic implications for drug development. We will explore the causality behind experimental choices for key transformations, provide validated protocols, and discuss how this unique scaffold is leveraged to create novel molecular architectures.

Introduction to this compound (1-AHP)

This compound, systematically named azepan-1-amine, consists of a seven-membered homopiperidine (azepane) ring with a primary amino group directly attached to the ring nitrogen. This N-N bond is the epicenter of its reactivity. Unlike the nitrogen in a simple tertiary amine, the exocyclic nitrogen (–NH₂) possesses heightened nucleophilicity due to the alpha effect—the presence of an adjacent atom with lone pair electrons (the ring nitrogen) enhances its reactivity toward electrophiles.

The synthesis of related N-amino heterocycles is often achieved through methods like the reaction of the parent heterocycle with hydroxylamine-O-sulfonic acid (HOSA) or via nucleophilic displacement.[1] For instance, 1-aminopiperidine can be efficiently produced by the slow addition of HOSA to an alkaline solution of piperidine.[2] A similar strategy can be envisioned for 1-AHP, starting from azepane. Another route involves the reaction of 1,5-dibromopentane with a hydrazine source, which builds the heterocyclic ring.[3] The availability of these synthetic routes makes 1-AHP and its derivatives accessible starting materials for complex molecule synthesis.[1]

The Nucleophilic Reactivity of the N-Amino Group

The primary amino group of 1-AHP is a potent nucleophile, readily engaging with a wide array of electrophiles. This reactivity is the cornerstone of its utility as a synthetic building block for creating diverse molecular libraries.[1]

Reaction with Carbonyl Compounds: Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form stable hydrazones. This transformation is highly efficient with 1-AHP and serves as a fundamental tool for molecular elaboration.

Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon, followed by dehydration. The choice of catalyst is critical; the reaction is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbon more electrophilic. However, excessive acidity must be avoided as it will protonate the nucleophilic N-amino group, shutting down the reaction. A mildly acidic environment (pH 4-6) or the use of a general acid catalyst like pyridinium p-toluenesulfonate (PPTS) provides the optimal balance.

Caption: General mechanism for hydrazone formation.

Experimental Protocol: Synthesis of Benzaldehyde Azepan-1-yl-hydrazone

-

Setup: To a solution of this compound (1.14 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: The product often precipitates from the solution upon formation. If not, reduce the solvent volume under reduced pressure. The resulting solid is collected by vacuum filtration.

-

Purification & Validation: Wash the solid with cold ethanol to remove unreacted starting materials. The product can be recrystallized from ethanol or isopropanol to yield pure benzaldehyde azepan-1-yl-hydrazone. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This self-validating protocol ensures the identity and purity of the final product.

Acylation and Sulfonylation

The N-amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form stable amide and sulfonamide linkages, respectively. These reactions are crucial for introducing diverse functional groups and building complex molecular scaffolds. For instance, reacting 1-aminopiperidine with ethyl formate yields N-1-piperidinylformamide.

Causality in Reagent Selection:

-

Acid Chlorides vs. Anhydrides: Acid chlorides are more reactive but generate HCl as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting material. Anhydrides are less reactive but produce a carboxylic acid byproduct, which is less aggressive. The choice depends on the substrate's sensitivity and the desired reaction rate.

-

Schotten-Baumann Conditions: For robust, high-yield acylations, conducting the reaction in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) is often advantageous. The base in the aqueous layer neutralizes the generated acid, while the product remains in the organic phase, driving the reaction to completion.

The N-Amino Group in Redox Chemistry